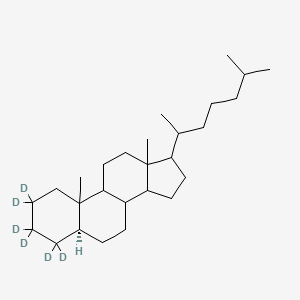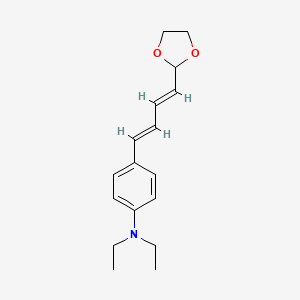
5a-Cholestane-2,2,3,3,4,4-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5a-Cholestane-2,2,3,3,4,4-d6 is a deuterated derivative of cholestane, a saturated tetracyclic triterpene. This compound is characterized by the replacement of hydrogen atoms with deuterium at specific positions, making it a valuable tool in various scientific research applications . The molecular formula of this compound is C27H42D6, and it has a molecular weight of 378.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5a-Cholestane-2,2,3,3,4,4-d6 involves the deuteration of cholestane. This process typically includes the use of deuterium gas (D2) or deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced reaction setups to achieve high yields and purity. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the deuterium incorporation and overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5a-Cholestane-2,2,3,3,4,4-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different saturated derivatives.
Substitution: Deuterium atoms in the compound can be replaced with other functional groups through substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield cholestanone, while reduction can produce various saturated derivatives .
Scientific Research Applications
5a-Cholestane-2,2,3,3,4,4-d6 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5a-Cholestane-2,2,3,3,4,4-d6 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the compound provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Cholestane: The non-deuterated form of 5a-Cholestane-2,2,3,3,4,4-d6, used as a biomarker in geological studies.
Deuterated Steroids: Other deuterated steroids, such as deuterated cholesterol, used in similar research applications.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides enhanced stability and distinct NMR signals compared to non-deuterated compounds. This makes it particularly valuable in studies requiring precise tracking and analysis of molecular interactions.
Properties
Molecular Formula |
C27H48 |
|---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
(5R)-2,2,3,3,4,4-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20?,21-,22?,23?,24?,25?,26?,27?/m1/s1/i6D2,7D2,11D2 |
InChI Key |
XIIAYQZJNBULGD-JYRXJXADSA-N |
Isomeric SMILES |
[2H]C1(CC2([C@@H](CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C(C1([2H])[2H])([2H])[2H])C)[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)
![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)




